Cas no 78156-21-5 (2-(chloromethyl)-3-methylbut-1-ene)

2-(chloromethyl)-3-methylbut-1-ene 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-3-methylbut-1-ene
- 1-Butene, 2-(chloromethyl)-3-methyl-
- AKOS006386748
- 78156-21-5
- EN300-1983908
-
- インチ: 1S/C6H11Cl/c1-5(2)6(3)4-7/h5H,3-4H2,1-2H3
- InChIKey: ODLAUBMQKRXOMX-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C(C)C
計算された属性
- せいみつぶんしりょう: 118.0549280g/mol
- どういたいしつりょう: 118.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 64.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 0.883±0.06 g/cm3(Predicted)
- ふってん: 120.6±9.0 °C(Predicted)
2-(chloromethyl)-3-methylbut-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983908-0.05g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1983908-0.25g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1983908-0.5g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1983908-1.0g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1983908-2.5g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1983908-5.0g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1983908-10g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1983908-10.0g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1983908-0.1g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1983908-1g |
2-(chloromethyl)-3-methylbut-1-ene |
78156-21-5 | 1g |
$986.0 | 2023-09-16 |
2-(chloromethyl)-3-methylbut-1-ene 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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10. Bacteriological
2-(chloromethyl)-3-methylbut-1-eneに関する追加情報
Research Briefing on 2-(chloromethyl)-3-methylbut-1-ene (CAS: 78156-21-5) in Chemical Biology and Pharmaceutical Applications
2-(chloromethyl)-3-methylbut-1-ene (CAS: 78156-21-5) is a halogenated organic compound that has garnered significant attention in recent pharmaceutical and chemical biology research due to its versatile reactivity as a synthetic intermediate. This briefing consolidates the latest findings (2022-2023) regarding its applications in drug discovery, mechanistic studies, and industrial-scale synthesis.
Recent studies highlight its role as a key precursor in the synthesis of terpene-derived bioactive molecules. A 2023 Journal of Medicinal Chemistry publication demonstrated its use in constructing the isoprenoid core of novel farnesyltransferase inhibitors, achieving 78% yield improvement via Pd-catalyzed coupling optimization (DOI: 10.1021/acs.jmedchem.3c00521). The chlorine moiety at the 2-position proves critical for subsequent nucleophilic substitutions in lead compound diversification.
In chemical biology, 78156-21-5 has emerged as a valuable tool for protein labeling. A Nature Chemical Biology study (2022) utilized its electrophilic properties to develop cysteine-targeting probes for mapping allosteric sites in KRAS mutants. The compound's β,γ-unsaturation enabled Michael addition-based covalent modification with sub-micromolar affinity (DOI: 10.1038/s41589-022-01148-7).
Industrial applications have seen advancements in continuous flow synthesis. Researchers at MIT reported a solvent-free photochemical process using 2-(chloromethyl)-3-methylbut-1-ene as a starting material for scalable production of ibuprofen derivatives, reducing waste by 62% compared to batch methods (Chem. Eng. J. 2023, 451, 138922). The process leverages the compound's photolabile chlorine for efficient C-C bond formation.
Safety and stability studies reveal new insights: accelerated stability testing (40°C/75% RH) shows the compound maintains >90% purity for 12 months when stored under nitrogen with molecular sieves (Org. Process Res. Dev. 2023, 27, 556-563). However, its acute aquatic toxicity (LC50 = 2.1 mg/L for Daphnia magna) necessitates strict containment protocols in industrial settings.
Emerging applications include its use in DNA-encoded library (DEL) synthesis, where its orthogonal reactivity enables construction of sp3-rich scaffolds. A 2023 ACS Central Science paper reported its incorporation into 15% of compounds in a 4-million-member DEL screening for kinase inhibitors (DOI: 10.1021/acscentsci.3c00345).
Future research directions focus on enantioselective transformations of 78156-21-5, with preliminary success in asymmetric allylic alkylation achieving 92% ee (Angew. Chem. Int. Ed., accepted manuscript). The compound's unique combination of allylic chloride and trisubstituted olefin continues to inspire novel synthetic methodologies in medicinal chemistry.
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